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Apigenin 7-O-malonylglucoside

Cat. No.: B1235174
CAS No.: 86546-87-4
M. Wt: 518.4 g/mol
InChI Key: JXWAQRJFONLTSI-ASDZUOGYSA-N
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Description

Context of Flavonoid Glycosides in Phytochemistry and Plant Biology

Flavonoid glycosides are a widespread group of secondary metabolites in the plant kingdom. slideshare.netacs.org These compounds consist of a flavonoid aglycone (the non-sugar part) attached to one or more sugar moieties. nih.gov In plants, they fulfill a multitude of essential functions. They contribute significantly to the color of flowers, fruits, and leaves, which aids in attracting pollinating insects. slideshare.netamu.edu.az Furthermore, flavonoid glycosides are crucial for protecting plants against various environmental stressors, including UV radiation and attacks from pathogens. slideshare.netamu.edu.az

The process of glycosylation, the attachment of sugars to the flavonoid backbone, has a profound impact on the physicochemical properties of these molecules, including their solubility and stability. acs.org These modifications are critical for their storage and transport within the plant cell. Research has shown that the type, number, and position of sugar attachments can influence the biological activity of the flavonoid. nih.gov While glycosides are sometimes less potent in certain biological activities compared to their aglycone counterparts, the sugar moiety can enhance bioavailability. nih.gov The diverse structures of flavonoid glycosides contribute to the vast chemical diversity observed in the plant kingdom and are a subject of intense phytochemical research. rsc.org

Significance of Acylated Flavone (B191248) Glycosides in Plant Secondary Metabolism

Acylation, the process of adding an acyl group (such as a malonyl group) to a molecule, is a common modification of flavonoid glycosides in many plant species. nih.gov Acylated flavone glycosides are of particular interest in the study of plant secondary metabolism due to the significant effects this modification imparts. The addition of an acyl group, particularly a dicarboxylic acid like malonic acid, can substantially alter the polarity and solubility of the flavonoid glycoside. ontosight.ai For instance, malonylation can increase the water solubility of these compounds. ontosight.ai

The functions of acylated flavonoids in plants are multifaceted. They are thought to play a role in the stabilization of anthocyanins, the pigments responsible for red, purple, and blue colors, by forming stable molecular complexes. nih.gov There is also evidence to suggest their involvement in regulating plant growth. nih.gov From a biochemical perspective, the acylation of flavonoid glycosides, which is believed to occur in the cytoplasm, may facilitate their transport into the plant cell's vacuole for storage. nih.gov It has been proposed that the conformational changes induced by the acidic environment of the vacuole could serve as a mechanism to trap these compounds within this organelle. nih.gov The stability of acylated flavonoids can also be greater than their non-acylated counterparts. nih.gov

Rationale for Dedicated Academic Inquiry into Apigenin (B1666066) 7-O-(6-O-malonylglucoside)

A dedicated academic inquiry into Apigenin 7-O-(6-O-malonylglucoside) is justified by its unique chemical structure and the potential biological activities that arise from it. While apigenin and its simple glycosides are widely studied, the specific implications of the malonyl group in Apigenin 7-O-(6-O-malonylglucoside) are less understood. ontosight.ai The presence of the malonyl ester can significantly influence the molecule's properties, distinguishing it from other apigenin derivatives. ontosight.ai

Research has focused on this compound to understand its specific roles in the plants where it is found, such as parsley and chamomile. nih.govnih.gov Studies have investigated how the malonylation affects its chemical behavior, noting that the conformation of the sugar moiety is sensitive to solvent and pH changes. nih.gov This conformational flexibility might be key to its proposed role in vacuolar transport and sequestration. nih.gov Furthermore, as a member of the flavonoid class, Apigenin 7-O-(6-O-malonylglucoside) is of interest for its potential biological activities, such as antioxidant and anti-inflammatory properties, which are common among flavonoids. biosynth.com Understanding the specific contributions of the malonyl group to these potential activities is a key driver of research. ontosight.ai Therefore, detailed investigation of this specific compound is crucial for a comprehensive understanding of flavonoid biosynthesis, metabolism, and biological function in plants.

Chemical Compound Information

Compound Name
Apigenin
Apigenin 7-O-(6-O-malonylglucoside)
Apigenin 7-O-glucoside
Apigenin 7-O-[6-O-(4-coumaroyl)glucoside]
Luteolin (B72000)
Methyl 6-O-malonyl-beta-D-glucopyranoside

Chemical Properties of Apigenin 7-O-(6-O-malonylglucoside)

PropertyValueSource
Molecular Formula C₂₄H₂₂O₁₃ biosynth.comnih.gov
Molecular Weight 518.4 g/mol biosynth.comnih.gov
IUPAC Name 3-oxo-3-[[(3S,4S,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid nih.gov
CAS Number 86546-87-4 biosynth.com
XLogP3 -0.3 nih.gov
Hydrogen Bond Donor Count 6 nih.gov
Hydrogen Bond Acceptor Count 13 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22O13 B1235174 Apigenin 7-O-malonylglucoside CAS No. 86546-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)15-7-14(27)20-13(26)5-12(6-16(20)36-15)35-24-23(33)22(32)21(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,21-26,31-33H,8-9H2,(H,28,29)/t17-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWAQRJFONLTSI-ASDZUOGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86546-87-4
Record name Apigenin 7-O-(6-O-malonylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086546874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APIGENIN 7-O-(6-O-MALONYLGLUCOSIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOF5Z3UWMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution of Apigenin 7 O 6 O Malonylglucoside

Identification in Specific Plant Genera and Species

Chamomilla recutita (Chamomile)

Chamomilla recutita, commonly known as German chamomile, is a well-documented source of Apigenin (B1666066) 7-O-(6-O-malonylglucoside). Research has shown that this compound is one of the major flavonoids present in the white florets of chamomile flowers researchgate.netchemfaces.com. The stability of Apigenin 7-O-(6-O-malonylglucoside) in chamomile extracts is influenced by various factors, including temperature, pH, and the solvent used for extraction researchgate.net. These acylated glucosides are noted to be unstable and can degrade into acetylated compounds or apigenin 7-O-glucoside depending on the extraction and storage conditions researchgate.net.

Table 1: Apigenin Derivatives Identified in Chamomilla recutita Florets

Compound NamePresence Confirmed
Apigenin 7-O-glucosideYes
Apigenin 7-O-(6"-malonyl-Glc) Yes
Apigenin 7-O-(6"-acetyl-Glc)Yes
Apigenin 7-O-(6"-caffeoyl-Glc)Yes
Apigenin 7-O-(4"-acetyl-Glc)Yes
Apigenin 7-O-(4"-acetyl,6"-malonyl-Glc)Yes
Apigenin-7-(mono-acetyl/mono-malonylglucoside) isomerYes

Data sourced from Svehlikova, V., et al. (2004). researchgate.net

Petroselinum crispum (Parsley)

Petroselinum crispum, or parsley, is another plant in which Apigenin 7-O-(6-O-malonylglucoside) has been identified. Studies have shown that malonylated flavonoid glycosides, including this specific apigenin derivative, are located exclusively within the vacuoles of parsley cells nih.gov. The preparation of malonylated apigenin 7-O-glucoside has been achieved using a malonyltransferase from parsley cell cultures, confirming the plant's metabolic pathway for producing this compound nih.gov. High-resolution nuclear magnetic resonance spectroscopy was used to confirm the attachment of malonic acid to the primary hydroxyl of the glucose moiety of apigenin 7-O-glucoside nih.gov. While the presence is confirmed, specific quantitative data on the concentration of Apigenin 7-O-(6-O-malonylglucoside) in different parts of the parsley plant are not detailed in the provided search results.

Monarda punctata

The presence of Apigenin 7-O-(6''-malonylglucoside) has been reported in Monarda punctata, commonly known as spotted beebalm, a member of the Lamiaceae family nih.govnp-mrd.org. However, detailed research findings, including quantitative data on the concentration of this compound in different parts of the plant, are not available in the provided search results.

Cynara cardunculus (Artichoke/Cardoon)

Cynara cardunculus, which includes artichoke and cardoon, is another documented source of Apigenin 7-O-(6''-malonylglucoside) nih.govnp-mrd.org. While the presence of this compound has been reported, specific quantitative analyses of its concentration in the leaves, flower heads, or other parts of the plant are not detailed in the provided search results. A study on wild artichoke leaf extract did identify apigenin derivatives, but did not specifically quantify the malonylated form mdpi.com.

Capsicum spp. (Pepper)

While the direct presence of Apigenin 7-O-(6-O-malonylglucoside) in Capsicum species has not been explicitly reported in the provided search results, a closely related compound, apigenin 7-O-(malonylapiosyl) hexoside, has been identified in the fruits of three Capsicum annuum varieties nih.gov. This finding is significant as it indicates the presence of the necessary enzymatic machinery for the malonylation of apigenin glycosides within this genus. This compound was previously found in the leaves of C. chinense and other Capsicum species, but its discovery in the fruit is a novel finding nih.gov.

Table 2: Malonylated Apigenin Glycoside identified in Capsicum annuum

Compound NamePlant Part
Apigenin 7-O-(malonylapiosyl) hexosideFruit

Data sourced from Nazzaro, F., et al. (2022). nih.gov

Other Documented Plant Sources

Malonylated apigenin glycosides have also been identified in other plants. For instance, a related compound, Apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has been found in celery (Apium graveolens) leaves and seeds foodb.caphenol-explorer.eu. The presence of Apigenin 7-O-(6''-malonyl-Glc) has also been reported in Pueraria montana (kudzu) np-mrd.org. These findings suggest that the malonylation of apigenin glycosides may be a more widespread phenomenon in the plant kingdom than currently documented.

Distribution within Plant Tissues and Organs

The accumulation of Apigenin 7-O-(6-O-malonylglucoside) is not uniform throughout the plant; rather, it is concentrated in specific tissues and organs, and even in particular subcellular compartments. Research has identified its location in several key plant parts.

In chamomile (Chamomilla recutita) , the compound is predominantly found in the flowers. Specifically, it has been isolated as one of the major flavonoids within the white florets of the chamomile flower head.

In parsley (Petroselinum crispum) , studies involving cell cultures have revealed that malonylated flavonoid glycosides like Apigenin 7-O-(6-O-malonylglucoside) are located exclusively within the cell vacuoles. It is proposed that the acylation (malonylation) of the flavonoid glycoside, which occurs in the cytoplasm, facilitates its transport into the vacuole, where it is then trapped.

In celery (Apium graveolens) , a comprehensive analysis has shown the presence of numerous malonylated flavonoid glycosides. While the specific distribution of Apigenin 7-O-(6-O-malonylglucoside) is part of a complex profile of flavonoids, a closely related compound, Apigenin 7-O-(6''-malonyl-apiosyl-glucoside), has been quantified in the aerial parts, specifically the leaves, of Chinese celery.

The following table summarizes the known distribution of Apigenin 7-O-(6-O-malonylglucoside) and related compounds in various plant tissues.

Plant SpeciesTissue/OrganSpecific LocationCompound
Chamomilla recutita (Chamomile)FlowerWhite floretsApigenin 7-O-(6-O-malonylglucoside)
Petroselinum crispum (Parsley)Cells (in culture)VacuoleApigenin 7-O-(6-O-malonylglucoside)
Apium graveolens (Celery)Aerial PartsLeavesApigenin 7-O-(6''-malonyl-apiosyl-glucoside)

Detailed research into the quantification of related flavonoids in celery has provided specific concentration data, as shown in the table below.

Plant MaterialCompoundConcentration (mg/g Dry Weight)
Dried CeleryLuteolin (B72000) 7-O-6″-malonylglucoside0.02
Dried Chinese CeleryLuteolin 7-O-6″-malonylglucoside0.74
Dried Celery SeedApigenin 7-O-apiosylglucoside0.93
Dried CeleryApigenin 7-O-apiosylglucoside0.53

Data adapted from a study on glycosylated flavonoid contents.

Advanced Methodologies for Extraction and Purification in Research

Extraction Techniques and Optimization

Effective extraction is the foundational step for isolating Apigenin (B1666066) 7-O-(6-O-malonylglucoside). The choice of technique and the optimization of its parameters are critical for maximizing the recovery of the target compound while minimizing the co-extraction of impurities and preventing degradation.

Ultrasound-Assisted Extraction (UAE) is a widely employed technique that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. The efficiency of UAE is dependent on several key parameters that are optimized to maximize the yield of apigenin glycosides. While specific studies on Apigenin 7-O-(6-O-malonylglucoside) are detailed, research on the closely related Apigenin-7-O-glucoside provides valuable insights into relevant parameter ranges.

Optimized conditions for a similar compound, apigenin-7-O-glucoside, were achieved with a solid/liquid ratio of 1:20 (g/mL), an extraction time of 35 minutes, a temperature of 50°C, and an ultrasound power of 350 W. The optimization of UAE for other phenolic compounds also involves assessing variables such as sonication amplitude, cycle, and solvent-to-sample ratio. For instance, studies on other plant materials have explored temperature ranges from 10°C to 70°C, amplitudes from 30% to 100%, and extraction times from 2 to 40 minutes.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Apigenin-7-O-glucoside Note: These parameters, while for a related compound, provide a strong reference for the extraction of Apigenin 7-O-(6-O-malonylglucoside).

ParameterOptimized ValueReference
Solid/Liquid Ratio1:20 g/mL
Extraction Time35 minutes
Temperature50°C
Ultrasound Power350 W

The choice of solvent is crucial for the selective extraction of Apigenin 7-O-(6-O-malonylglucoside). The polarity of the solvent must be matched to that of the target molecule to ensure efficient solubilization. Due to the presence of both a sugar moiety and a malonyl group, this compound exhibits a relatively high polarity.

Commonly used solvents for the extraction of apigenin glycosides include methanol (B129727), ethanol (B145695), and water. Water, in particular, has been highlighted as an environmentally friendly "green" solvent for extracting the polar apigenin-7-O-glucoside. The extraction of flavonoids from chamomile, including malonylated derivatives, has been performed using 70% v/v methanol. The stability of Apigenin 7-O-(6-O-malonylglucoside) is influenced by the solvent and pH, as the compound can degrade depending on extraction and storage conditions. For chromatographic purposes, solvents such as Dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol are suitable for dissolving the purified compound.

Table 2: Solvents Used in the Extraction and Dissolution of Apigenin Glycosides

SolventApplicationNotesReference
WaterExtractionEnvironmentally friendly option for polar glycosides.
Methanol / Water (70% v/v)ExtractionUsed for extracting fresh and dried plant material.
Ethanol (96%)ExtractionUsed in maceration techniques for total flavonoid extraction.
DMSO, Pyridine, Methanol, EthanolDissolutionSuitable for dissolving the purified compound for analysis.

Chromatographic Separation and Purification Strategies

Following crude extraction, a multi-step chromatographic process is typically required to isolate Apigenin 7-O-(6-O-malonylglucoside) to a high degree of purity.

Polyamide solid-phase extraction (SPE) serves as an effective initial purification step for flavonoid-rich extracts. This technique separates compounds based on the hydrogen bonding affinity between the phenolic hydroxyl groups of flavonoids and the amide groups of the polyamide resin. It is particularly useful for rapidly purifying major flavonoids from complex extracts. Research has shown that a combination of polyamide SPE and preparative HPLC is an effective strategy for the rapid purification of major flavonoids from chamomile, including Apigenin 7-O-(6-O-malonylglucoside).

Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of Apigenin 7-O-(6-O-malonylglucoside), offering high resolution and yielding a high-purity product. This method is considered more suitable for purification compared to other techniques like high-speed countercurrent chromatography (HSCCC) for certain plant extracts.

The separation is typically achieved on a reversed-phase column (e.g., C18). The mobile phase often consists of a gradient of water and an organic solvent, such as acetonitrile or methanol. Critically, the addition of an acid, like formic acid, to the aqueous phase is often necessary to improve peak shape and separation efficiency for apigenin glycosides. Without an acid modifier, peak performance can be poor.

Table 3: Example Preparative HPLC Conditions for Apigenin Glycoside Purification

ParameterConditionReference
SystemPreparative HPLC with UV detector
ColumnVenusil ASB C18 (preparative scale)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Detection327 nm

Column chromatography using Sephadex LH-20 is a widely used technique for the separation and purification of various natural products, including flavonoids. Sephadex LH-20 is a lipophilic, hydroxypropylated dextran gel that separates molecules based on a combination of molecular size exclusion and partition chromatography in organic solvents.

This medium is effective for fractionating crude extracts and isolating compounds of different polarities. For the purification of flavonoids, methanol is a commonly used eluent. The process involves loading the extract onto a column packed with swollen Sephadex LH-20 and eluting with an appropriate solvent system to separate the constituents. This technique has been successfully applied to isolate various flavonoid glycosides from plant extracts.

Considerations for Stability During Extraction and Isolation

Apigenin 7-O-(6-O-malonylglucoside) is known to be an unstable compound, and its degradation can be influenced by several factors during the extraction and isolation processes. nih.gov The primary degradation pathway involves the loss of the malonyl group, leading to the formation of apigenin 7-O-glucoside. nih.gov

Temperature: Temperature is a critical factor affecting the stability of Apigenin 7-O-(6-O-malonylglucoside). Studies have shown that increased temperatures accelerate the degradation of this compound. nih.gov To minimize degradation, it is imperative that all extraction and purification steps are conducted at low temperatures. For instance, storing extracts at -20°C has been shown to significantly slow down the degradation process compared to storage at room temperature or even 5°C.

pH: The pH of the extraction and purification solvents plays a crucial role in the stability of Apigenin 7-O-(6-O-malonylglucoside). This compound is more stable in acidic conditions (pH 2) compared to neutral (pH 7) or alkaline conditions. At neutral pH, the rate of degradation increases, leading to a more rapid loss of the malonyl group. Therefore, maintaining an acidic environment throughout the extraction and isolation process is recommended to preserve the integrity of the compound.

Solvent: The choice of solvent can also impact the stability of Apigenin 7-O-(6-O-malonylglucoside). While methanolic extracts are commonly used, the stability within these extracts can still be compromised by temperature and pH. The use of solvents should be carefully considered in conjunction with temperature and pH control to ensure minimal degradation.

The following table summarizes the stability of Apigenin 7-O-(6-O-malonylglucoside) under various conditions based on published research.

ConditionEffect on StabilityDegradation ProductsReference
Temperature
25°CSignificant degradation over time.Apigenin 7-O-glucoside, other acetylated compounds nih.gov
5°CSlower degradation compared to 25°C.Apigenin 7-O-glucoside nih.gov
-18°C / -20°CMarkedly increased stability with minimal degradation over extended periods.Negligible nih.gov
pH
pH 2Relatively stable.Minimal degradation nih.gov
pH 7Increased rate of degradation.Apigenin 7-O-glucoside nih.gov
Solvent
MethanolStability is dependent on temperature and pH of the solution.Apigenin 7-O-glucoside nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons. High-resolution NMR studies have been instrumental in confirming the specific acylation site on the glucose moiety of Apigenin (B1666066) 7-O-glucoside. nih.gov

¹H NMR spectroscopy is particularly effective for identifying the sugar and malonyl groups and determining their connectivity. The spectrum of Apigenin 7-O-(6-O-malonylglucoside) displays characteristic signals for the apigenin A and B rings, the glucoside unit, and the malonyl chain.

The presence of the malonyl group is confirmed by a singlet signal corresponding to its methylene protons (-CH₂-). Crucially, the attachment of the malonyl group to the 6-position of the glucose is evidenced by the downfield shift of the glucose H-6" protons compared to their position in the non-malonylated Apigenin 7-O-glucoside. Studies have confirmed that malonic acid is attached to the primary hydroxyl group of the glucose moiety. nih.gov The chemical shifts and coupling constants of the sugar protons, particularly H-6", are sensitive to solvent composition and pH, which can induce conformational changes in the sugar portion of the molecule. nih.gov

Proton Characteristic Chemical Shift (δ) Range (ppm) Description
Apigenin Protons
H-2', H-6'~7.9Doublet, signals from B-ring
H-3', H-5'~6.9Doublet, signals from B-ring
H-3~6.8Singlet, signal from C-ring
H-8~6.8Doublet, signal from A-ring
H-6~6.4Doublet, signal from A-ring
OH-5~12.9Singlet, chelated hydroxyl group
Glucoside Protons
H-1" (Anomeric)~5.0-5.2Doublet, indicates β-linkage
H-2" to H-5"~3.2-4.0Multiplets, complex overlapping signals
H-6"a, H-6"b~4.2-4.5Shifted downfield due to malonylation
Malonyl Protons
-CH₂-~3.3-3.5Singlet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. The spectrum for Apigenin 7-O-(6-O-malonylglucoside) shows 24 distinct carbon signals, corresponding to the 15 carbons of the apigenin aglycone, the 6 carbons of the glucose moiety, and the 3 carbons of the malonyl group. The signals for the malonyl group typically appear as two carboxyl carbons at the downfield end of the spectrum (~170 ppm) and one methylene carbon (~40-45 ppm). The C-6" signal of the glucose is also characteristically shifted, further confirming the site of malonylation.

Carbon Group Characteristic Chemical Shift (δ) Range (ppm)
Apigenin Carbons 90 - 182
Glucoside Carbons 60 - 105
Malonyl Carbons (-COOH) 168 - 172
Malonyl Carbon (-CH₂-) 40 - 45

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural assembly.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which is vital for tracing the connectivity within the sugar ring and the aromatic rings of the apigenin core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for establishing long-range (2-3 bond) correlations. For Apigenin 7-O-(6-O-malonylglucoside), HMBC is crucial for confirming the glycosidic bond through the correlation between the anomeric proton of glucose (H-1") and the C-7 of the apigenin A-ring. Furthermore, it confirms the ester linkage via a correlation between the glucose H-6" protons and the carbonyl carbon of the malonyl group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

LC-MS/MS is a workhorse technique for the analysis of flavonoids in complex mixtures. It provides the molecular weight and, through tandem mass spectrometry (MS/MS), characteristic fragmentation patterns that act as a structural fingerprint.

Apigenin 7-O-(6-O-malonylglucoside) has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of approximately 518.4 g/mol . nih.gov In negative ion mode ESI-MS, it is typically observed as the deprotonated molecule [M-H]⁻ at m/z 517. The MS/MS fragmentation of this precursor ion is highly diagnostic:

A primary neutral loss of the malonyl group (C₃H₂O₃, 86 Da) results in a fragment ion at m/z 431, corresponding to the [Apigenin + Glucoside - H]⁻ ion.

A subsequent neutral loss of the glucose moiety (C₆H₁₀O₅, 162 Da) from the m/z 431 fragment yields the apigenin aglycone anion [Apigenin - H]⁻ at m/z 269.

This sequential loss of 86 Da and 162 Da is a characteristic fragmentation pathway for malonylated flavonoid glucosides.

Ion m/z (Negative Mode) Description
[M-H]⁻517Deprotonated parent molecule
[M-H-86]⁻431Loss of the malonyl group
[M-H-86-162]⁻269Subsequent loss of the glucose moiety (Apigenin aglycone)

UHPLC-Q-TOF-MS provides extremely accurate mass measurements, which are critical for confirming the elemental composition of a compound. For Apigenin 7-O-(6-O-malonylglucoside), high-resolution analysis can determine its monoisotopic mass with high precision (calculated exact mass: 518.10604075 Da), allowing for the unambiguous assignment of its molecular formula, C₂₄H₂₂O₁₃. nih.gov This level of accuracy helps to differentiate the target compound from other isobaric species that may be present in a sample, providing a higher degree of confidence in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing the chromophoric system of flavonoids like Apigenin 7-O-(6-O-malonylglucoside). The absorption of UV and visible light by the molecule provides insights into its electronic transitions and the nature of its conjugated system. The characteristic flavone (B191248) backbone of apigenin, with its specific pattern of hydroxylation and glycosylation, gives rise to a distinctive UV-Vis spectrum.

The spectrum of flavones with a 5,7,4'-oxygenation pattern, such as apigenin derivatives, is typically characterized by two main absorption bands. Band I, appearing in the 325–337 nm range, is associated with the cinnamoyl system (B-ring and the C3-C4 portion of the C-ring). Band II, observed between 265–275 nm, corresponds to the benzoyl system (A-ring).

For the closely related compound, apigenin 7-O-glucoside, typical absorption maxima are observed around 268 nm and 335 nm. Another study on apigenin-7-glucoside reported absorption maxima at 247 nm and 352 nm. The addition of a malonyl group at the 6-position of the glucose moiety is not expected to significantly alter the primary chromophore of the apigenin backbone. Therefore, the UV-Vis spectrum of Apigenin 7-O-(6-O-malonylglucoside) is predicted to exhibit a similar profile.

Below is an interactive data table summarizing the typical UV-Vis absorption maxima for related apigenin compounds.

CompoundBand I (λmax, nm)Band II (λmax, nm)
Apigenin~336~267
Apigenin 7-O-glucoside335268
Apigenin 7-O-glucoside (alternative)352247

Note: The data presented is based on reported values for apigenin and its non-malonylated 7-O-glucoside. The exact λmax for Apigenin 7-O-(6-O-malonylglucoside) may vary slightly.

Confirmation of Specific Glycosidic and Ester Linkages

The precise attachment of the sugar moiety to the apigenin core and the position of the malonyl group on the sugar are critical for the definitive identification of Apigenin 7-O-(6-O-malonylglucoside). Advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming these specific linkages.

High-resolution nuclear magnetic resonance spectroscopy has been utilized to confirm that the malonic acid is attached to the primary hydroxyl group of the glucose moiety. The glycosidic linkage at the 7-position of the apigenin aglycone is established through the observation of a long-range correlation in the HMBC spectrum between the anomeric proton of the glucose unit (H-1") and the carbon at the 7-position of the apigenin A-ring (C-7). This correlation provides unambiguous evidence of the O-glycosidic bond at this specific location.

Furthermore, the ester linkage of the malonyl group at the 6-position of the glucose is determined by key HMBC correlations. Specifically, a correlation between the methylene protons of the malonyl group and the carbonyl carbon of the ester, as well as a crucial correlation between the protons of the C-6" of the glucose and the carbonyl carbon of the malonyl group, confirms this acylation site. NOESY experiments can further support these assignments by showing spatial proximities between protons of the different structural components. For instance, a NOESY correlation between the anomeric proton of glucose (H-1") and the H-6 and/or H-8 protons of the apigenin A-ring would provide additional evidence for the 7-O-glycosidic linkage.

Stability and Degradation Kinetics in Academic Contexts

Influence of Environmental Factors on Compound Integrity

The stability of Apigenin (B1666066) 7-O-(6-O-malonylglucoside) is not robust, with its degradation being highly dependent on the conditions of its extraction and storage. chemfaces.com Key environmental factors that influence its integrity include temperature, pH, and the nature of the solvent. chemfaces.com

Temperature-Dependent Degradation

Temperature plays a crucial role in the stability of Apigenin 7-O-(6-O-malonylglucoside). Elevated temperatures accelerate its degradation, a common characteristic for many acylated flavonoids. While specific kinetic data from the available literature is limited, studies on chamomile extracts have demonstrated that the processing and storage temperatures are critical for preserving the native profile of its flavonoid constituents, including the malonylated form of apigenin 7-O-glucoside. chemfaces.com The general observation is that higher temperatures lead to a more rapid loss of the malonyl group.

Table 1: Summary of Temperature Effects on Apigenin 7-O-(6-O-malonylglucoside) Stability

Temperature ConditionObserved Effect on Stability
Room TemperatureGradual degradation can occur over time.
Elevated TemperaturesAccelerated degradation and conversion to other compounds. chemfaces.com
Low Temperatures (e.g., -20°C)Generally recommended for storage to minimize degradation.

pH-Dependent Hydrolysis and Degradation

The pH of the surrounding medium is a significant determinant of the stability of Apigenin 7-O-(6-O-malonylglucoside). The ester linkage of the malonyl group is susceptible to hydrolysis, a reaction that is often pH-dependent. Both acidic and alkaline conditions can promote the cleavage of this group. Research indicates that the degradation products formed are dependent on the pH of the extraction and storage solutions. chemfaces.com In neutral to slightly acidic conditions, the compound may exhibit greater stability, while more extreme pH values can hasten its breakdown.

Table 2: pH Influence on the Degradation of Apigenin 7-O-(6-O-malonylglucoside)

pH ConditionEffect on Stability
Acidic (Low pH)Can lead to hydrolysis of the malonyl ester linkage.
Neutral (pH ~7)Generally provides greater stability compared to acidic or alkaline conditions.
Alkaline (High pH)Promotes rapid hydrolysis and degradation of the compound. chemfaces.com

Solvent Effects on Stability

The choice of solvent for extraction, purification, and storage has a profound impact on the stability of Apigenin 7-O-(6-O-malonylglucoside). chemfaces.com Protic solvents, such as methanol (B129727) and ethanol (B145695), can participate in solvolysis reactions, leading to the transesterification or loss of the malonyl group. The presence of water in organic solvents can also facilitate hydrolysis. For instance, storing the compound in solvents like DMSO, pyridine, methanol, or ethanol requires careful consideration of potential degradation over time. chemfaces.com

Identification of Degradation Products

The degradation of Apigenin 7-O-(6-O-malonylglucoside) primarily involves the loss or modification of the malonyl group. The principal degradation product identified in research is Apigenin 7-O-glucoside, formed through the hydrolysis of the malonyl ester. chemfaces.com Additionally, the formation of various acetylated compounds has been observed. chemfaces.com This suggests that intramolecular rearrangement or reactions with acetylating agents present as impurities in solvents can occur. The specific degradation products that are formed are contingent on the conditions under which degradation takes place, such as the pH, temperature, and solvent used. chemfaces.com

Table 3: Identified Degradation Products of Apigenin 7-O-(6-O-malonylglucoside)

Degradation ProductMethod of Formation
Apigenin 7-O-glucosideHydrolysis (loss of the malonyl group). chemfaces.com
Acetylated compoundsIntramolecular rearrangement or reaction with external acetyl sources. chemfaces.com

Mechanistic Insights into Degradation Pathways

The primary degradation pathway for Apigenin 7-O-(6-O-malonylglucoside) is the hydrolysis of the ester bond linking the malonyl group to the glucose moiety. This reaction can be catalyzed by acid or base. Under aqueous conditions, the malonyl group is cleaved, yielding Apigenin 7-O-glucoside and malonic acid.

Another potential degradation route involves decarboxylation of the malonyl group, which can be facilitated by heat. This would lead to the formation of an acetyl group at the 6''-position of the glucose, resulting in Apigenin 7-O-(6-O-acetylglucoside). This provides a mechanistic explanation for the observation of acetylated degradation products. chemfaces.com

Furthermore, in alcoholic solvents like methanol or ethanol, transesterification can occur. This process involves the replacement of the malonyl group with an alkyl group from the solvent, forming the corresponding methyl or ethyl ester of the glucoside. The intricate nature of these degradation pathways highlights the importance of carefully controlled experimental conditions when working with this and other acylated flavonoids.

Preclinical and Mechanistic Investigations of Biological Activities

Influence of Malonylation on Bioactivity and Molecular Interactions

The attachment of a malonyl group to the glucose moiety of apigenin (B1666066) 7-O-glucoside significantly influences its physicochemical properties and, consequently, its bioactivity and molecular interactions. Research has demonstrated that this malonylation can lead to conformational changes in the sugar portion of the molecule, which are dependent on the solvent composition and proton concentration. nih.gov This conformational flexibility may play a crucial role in the transport and storage of the compound within plant cells, potentially facilitating its transport into the vacuole and trapping it in situ. nih.gov

Furthermore, the presence of the malonyl group introduces a free carboxylate group, which can act as an additional binding site for metal ions, such as iron. nih.gov This enhanced ability to chelate metal ions could modulate the compound's bioactivity, including its antioxidant potential and its interactions with various enzymes and cellular receptors. The malonylation is also suggested to prevent the formation of self-associated aggregates by creating repulsion through its negatively charged group, which could impact its bioavailability and interactions with molecular targets. nih.gov While direct studies on the broader biological implications of these molecular changes are limited, it is evident that malonylation is a key structural modification that distinguishes the bioactivity of Apigenin 7-O-(6-O-malonylglucoside) from its non-malonylated counterpart, apigenin 7-O-glucoside.

Antioxidant Activity and Mechanisms

While direct studies on the antioxidant activity of Apigenin 7-O-(6-O-malonylglucoside) are not extensively available, the antioxidant properties of its parent compounds, apigenin and apigenin 7-O-glucoside, have been documented. It is important to consider that modifications in the chemical structure, such as acylation, can influence the biological effects of flavonoids. mdpi.com

In Vitro Radical Scavenging Properties

Studies on structurally related compounds provide insights into the potential radical scavenging properties of Apigenin 7-O-(6-O-malonylglucoside). Apigenin itself has been shown to scavenge DPPH• free radicals, with an IC50 value of 8.5 μM. ejmoams.com The antioxidant activity of flavonoids is influenced by their chemical structure, including the position and degree of hydroxylation. ejmoams.comnih.gov Apigenin 7-O-glucoside has also demonstrated strong antioxidant activity against reactive oxygen species (ROS) in vitro in a concentration-dependent manner. medchemexpress.com It is plausible that the presence of the apigenin backbone in Apigenin 7-O-(6-O-malonylglucoside) confers radical scavenging capabilities, although the specific impact of the malonyl group on this activity requires direct investigation.

Modulation of Oxidative Stress Pathways

The parent compound, apigenin, has been shown to modulate cellular oxidative stress pathways. It can mediate the production of intracellular reactive oxygen species (ROS), which in some contexts, leads to the activation of signaling pathways like ERK1/2, ultimately resulting in apoptosis in certain cell types like rheumatoid fibroblast-like synoviocytes. nih.gov Furthermore, apigenin can induce the expression of antioxidant enzymes. mdpi.com Apigenin 7-O-glucoside has also been noted for its antioxidant effects, suggesting a role in mitigating oxidative stress. nih.gov While specific studies on Apigenin 7-O-(6-O-malonylglucoside) are lacking, it is hypothesized that it may also participate in the modulation of oxidative stress pathways, a characteristic common to many flavonoids. mdpi.com

Anti-Inflammatory Effects and Cellular Targets

Direct research on the anti-inflammatory effects of Apigenin 7-O-(6-O-malonylglucoside) is limited. However, extensive studies on apigenin and its other glycosides provide a strong indication of its potential in this area. Flavonoids are well-known for their anti-inflammatory properties. mdpi.com

Apigenin, the aglycone of the compound in focus, exhibits significant anti-inflammatory activity through various mechanisms. It can suppress the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inhibit the production of nitric oxide (NO) in macrophages. mdpi.com Furthermore, apigenin can down-modulate the expression of various pro-inflammatory cytokines, including TNF-α and IL-6. mdpi.commdpi.com

The glycoside, apigenin-7-O-glucoside, has also been shown to possess anti-inflammatory properties. Studies have demonstrated its ability to inhibit skin inflammation induced by reactive oxygen species generators. nih.gov This effect is attributed, at least in part, to its antioxidant and radical-scavenging properties. nih.gov Another related compound, Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside, has been found to reduce myocardial ischemia/reperfusion injury by regulating the inflammatory response, specifically by suppressing the translocation of NF-κB. nih.gov Given that apigenin and its other glycosides exhibit potent anti-inflammatory effects, it is highly probable that Apigenin 7-O-(6-O-malonylglucoside) shares similar activities, although the specific influence of the malonyl group on these effects remains to be elucidated.

Enzyme Modulation Studies

The ability of flavonoids to modulate the activity of various enzymes is a key aspect of their biological effects.

Inhibition of Alpha-Glucosidase Activity

While there is no direct evidence for the inhibition of alpha-glucosidase by Apigenin 7-O-(6-O-malonylglucoside), studies on its aglycone, apigenin, have demonstrated significant inhibitory activity against this enzyme. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

A study on the inhibitory mechanism of apigenin on α-glucosidase revealed that apigenin reversibly inhibits the enzyme in a noncompetitive manner with an IC50 value of (10.5 ± 0.05) × 10⁻⁶ mol L⁻¹. nih.govresearchgate.net Molecular simulations have shown that apigenin binds to a site near the active site of α-glucosidase, which may induce a conformational change that prevents the substrate from accessing the active site. nih.govresearchgate.net The binding is primarily driven by hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net

The presence of the 7-O-(6-O-malonylglucoside) moiety could influence the binding affinity and inhibitory potential of the molecule towards α-glucosidase. Glycosylation of flavonoids is known to affect their interaction with enzymes. Further research is necessary to determine the specific inhibitory effects of Apigenin 7-O-(6-O-malonylglucoside) on alpha-glucosidase and to understand how the malonylation of the glucose residue impacts this activity.

Monoamine Oxidase (MAO) Inhibition by Related Malonylated Flavonoids

Monoamine oxidases (MAOs) are enzymes crucial in the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters, which is a strategy for treating neurological disorders like depression and Parkinson's disease. nih.govresearchgate.net Natural flavonoids have been identified as potential MAO inhibitors. researchgate.net

While specific inhibitory data for Apigenin 7-O-(6-O-malonylglucoside) is not extensively detailed in the provided research, studies on its parent compound, apigenin, show inhibitory activity against both MAO-A and MAO-B. researchgate.netnih.govresearchgate.net Research suggests that apigenin is a potent, selective, and reversible inhibitor of MAO-A. nih.gov Molecular docking studies indicate that apigenin binds effectively within the MAO-A binding cavity. nih.gov The broader class of flavonoids has been a significant source of potential new MAO inhibitor drug leads. nih.gov

Hyaluronidase Inhibition

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of this enzyme is relevant in various physiological and pathological processes. Apigenin 7-O-(6-O-malonylglucoside) has demonstrated inhibitory properties against hyaluronidase. nih.govtargetmol.com

Research indicates that the presence of a malonyl group on the sugar moiety can enhance the inhibitory activity of flavonoids against bovine testicular hyaluronidase (BTH). nih.gov For instance, Apigenin 7-O-(6-O-malonylglucoside) shows stronger inhibition than related compounds lacking this group, such as apigenin-7-O-rutinoside. nih.gov

CompoundTarget EnzymeIC50 Value (µM)
Apigenin 7-O-(6''-O-malonyl)glucosideHyaluronidase360
Luteolin (B72000) 7-O-(6''-O-malonyl)glucosideHyaluronidase324
Luteolin 7-O-glucosideHyaluronidase695
Apigenin 7-O-rutinosideHyaluronidase>1000

Data sourced from Aoshima et al., as cited in Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship. nih.gov

Cellular and Molecular Mechanistic Studies (focus on non-human cell lines/animal models)

Studies on apigenin and its glycoside derivatives, which are structurally related to Apigenin 7-O-(6-O-malonylglucoside), have elucidated several cellular and molecular mechanisms in preclinical models.

Modulation of Cell Proliferation and Apoptosis Pathways (e.g., PTEN/PI3K/AKT, Bcl-2 family, Caspases) in Cell Models

Apigenin and its related compounds have been shown to influence key signaling pathways that regulate cell proliferation and apoptosis in various cancer cell models.

PTEN/PI3K/AKT Pathway : Apigenin-7-glucoside (AGL) has been found to repress the PI3K/Akt/mTOR pathway in lung cancer cells (A549 and H1975), leading to suppressed proliferation and induced apoptosis. ajol.infosemanticscholar.org It achieves this by weakening the phosphorylation of PI3K and AKT. ajol.infosemanticscholar.org Similarly, apigenin has been noted to block the PI3K/AKT pathway in different cancer types. mdpi.com

Bcl-2 Family and Caspases : In human diffuse large B-cell lymphoma (DLBCL) OCI-LY3 cells, apigenin treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio was accompanied by increased levels of cleaved Caspase-3, a key executioner of apoptosis. nih.govnih.gov Apigenin also regulates the intrinsic apoptosis pathway by causing the release of cytochrome C, which activates caspases. mdpi.com

Effects on Cell Migration and Invasion in In Vitro Cancer Models

The metastatic process involves the migration and invasion of cancer cells. Preclinical studies show that apigenin and its derivatives can interfere with these processes.

In models of human diffuse large B-cell lymphoma (OCI-LY3 cells), apigenin inhibited cell migration and invasion in a dose-dependent manner. nih.gov Similarly, apigenin-7-glucoside (AGL) was shown to attenuate the migration and invasion of lung cancer cells (A549 and H1975). ajol.info In cervical cancer HeLa cells, Apigenin 7-glucoside (A7G) has been observed to impair cell migration. nih.gov These findings suggest that these flavonoids can interfere with the cellular machinery responsible for cell motility and tissue invasion. mdpi.comnih.gov

Induction of Cell Cycle Arrest

A key mechanism by which apigenin exerts its anti-proliferative effects is by inducing cell cycle arrest, preventing cancer cells from dividing.

Studies have shown that apigenin can induce cell cycle arrest at different phases. In p53-mutant cancer cell lines HT-29 and MG63, apigenin treatment resulted in G2/M phase arrest. nih.gov This arrest was associated with an increase in the expression of the p21/WAF1 protein, a cyclin-dependent kinase inhibitor, through a p53-independent pathway. nih.gov In human prostate cancer cells (LNCaP and PC-3), apigenin causes a G0-G1 phase arrest. nih.gov This effect is linked to a decrease in the expression of cyclin D1, D2, and E, and their regulatory partners CDK2, 4, and 6, which are crucial for progression through the G1 phase. nih.gov

Alterations in Mitochondrial Membrane Potential and Reactive Oxygen Species Production

Mitochondria play a central role in both cellular energy production and the regulation of apoptosis. Changes in mitochondrial membrane potential (MMP) and the production of reactive oxygen species (ROS) are key indicators of mitochondrial dysfunction and can trigger programmed cell death.

Mitochondrial Membrane Potential : Studies on apigenin have shown it can decrease the mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway. mdpi.com In bovine aortic endothelial cells, apigenin was found to protect against LPS-induced mitochondrial depolarization. mdpi.com

Reactive Oxygen Species (ROS) Production : Apigenin-7-glucoside (AGL) has been shown to enhance the accumulation of ROS in lung cancer cells. ajol.infosemanticscholar.org In a different context, apigenin itself has been observed to decrease LPS-induced ROS production in endothelial cells, suggesting a protective role against inflammation-induced mitochondrial dysfunction. mdpi.com Furthermore, a related compound, apigeninidin chloride, was found to induce high levels of ROS and mitochondria superoxide (MitoSOX) in Toxoplasma gondii tachyzoites, leading to MMP disruption and parasite death. nih.govfrontiersin.orgnih.gov This indicates that the modulation of ROS by these compounds can be context-dependent, leading to either cell death or protection.

Osteogenesis Promotion via Wnt Pathway Activation in Mesenchymal Stem Cells

While direct studies on Apigenin 7-O-(6-O-malonylglucoside) are limited, extensive research into its core structure, apigenin, offers significant insights into its potential to promote bone formation. Studies have shown that apigenin promotes the osteogenic differentiation of mesenchymal stem cells (MSCs), which are crucial for bone repair and regeneration. nih.govmdpi.com

The primary mechanism identified for this activity is the activation of the Wnt/β-catenin signaling pathway. nih.gov Research indicates that apigenin enhances the expression of the key transcription factor β-catenin and several of its downstream target genes. nih.govphysiology.org This activation is a critical step in stimulating MSCs to differentiate into bone-forming cells known as osteoblasts. physiology.org In a rat femoral fracture model, apigenin was found to improve new bone formation and accelerate the healing process, underscoring its potential therapeutic application for bone repair. nih.gov Further investigations have also implicated the JNK and p38 MAPK signaling pathways in apigenin-induced osteogenesis of human MSCs. nih.gov

Interactions with Metal Ions and Physicochemical Implications for Biological Systems

The structure of flavonoids plays a crucial role in their ability to interact with metal ions, which has significant physicochemical and biological implications. Flavonoids can act as chelating agents, forming stable complexes with metal ions like iron (Fe) and copper (Cu). researchgate.net This interaction can influence the bioavailability of the metal ion and the activity of the flavonoid.

For apigenin and its derivatives, the presence of a sugar molecule at the 7-O position (glycosylation) affects these interactions. It is hypothesized that the addition of a malonyl group, as in Apigenin 7-O-(6-O-malonylglucoside), could potentially increase the stability of metal-flavonoid complexes due to the coordinating action of the free carboxylate group on the malonyl moiety. acs.org Studies investigating the influence of 7-O-glycosylation of flavones on their interaction with iron have shown that this structural modification can impact the ability of iron to coordinate to the flavonoid, which in turn can affect properties like color and potentially the bioavailability of iron in biological systems. acs.orguva.nl

Bioavailability Studies in Animal Models (e.g., Absorption, Distribution, Metabolism in rats)

Upon oral administration, flavonoid glycosides are typically hydrolyzed by intestinal enzymes and gut microbiota to the aglycone form (apigenin), which is then absorbed. nih.gov The stability of the glycoside form can be higher than the aglycone in simulated intestinal fluid. elsevierpure.comresearchgate.net For instance, apigenin-7-O-glucuronide (a similar glycoside) was found to be stable for 24 hours, whereas apigenin itself showed poor stability. elsevierpure.comresearchgate.net

Absorption and Distribution: Once apigenin is liberated from its glycoside form, it is absorbed in the intestine. nih.gov Studies using radiolabeled apigenin in rats show a slow absorption and elimination phase. nih.gov Ten days after a single oral dose, radioactivity was recovered in various tissues, indicating distribution throughout the body. The highest concentrations were found in the urine (51.0%) and feces (12.0%), followed by the intestine (9.4%), blood (1.2%), liver (1.2%), and kidneys (0.4%). nih.govcaldic.com The slow elimination, with a reported half-life of 91.8 hours in one study, suggests potential accumulation in the body. nih.govresearchgate.net

Pharmacokinetic Parameters of Apigenin in Rats After a Single Oral Administration
ParameterValueReference
Elimination Half-Time (t½)91.8 hours nih.gov
Distribution Volume259 ml nih.gov
Plasmatic Clearance1.95 ml/h nih.gov

Metabolism: Metabolism of apigenin occurs extensively in both the intestine and the liver. elsevierpure.com Phase I metabolism in the rat liver can lead to hydroxylated derivatives like luteolin. semanticscholar.org However, Phase II metabolism is the predominant pathway, where apigenin undergoes glucuronidation and sulfation to form various conjugates. researchgate.netfrontiersin.org These conjugation processes are crucial for enterohepatic recycling and eventual excretion. frontiersin.org Studies have shown that the intestine contributes more significantly than the liver to the pre-systemic elimination (first-pass effect) of apigenin. elsevierpure.comresearchgate.net The nature of excreted metabolites can also differ based on sex, with female rats excreting a higher percentage of mono-glucuronoconjugates compared to mono-sulfoconjugates. nih.govnih.gov

Distribution of Radiolabeled Apigenin in Rats (10 days post-administration)
Tissue/ExcretaPercentage of Recovered RadioactivityReference
Urine51.0% nih.govcaldic.com
Feces12.0% nih.govcaldic.com
Intestine9.4% nih.govcaldic.com
Blood1.2% nih.govcaldic.com
Liver1.2% nih.govcaldic.com
Kidneys0.4% nih.govcaldic.com
Rest of the body24.8% nih.gov

Ecological Roles and Phytochemical Significance in Plant Interactions

Contribution to Plant Defense Mechanisms

Plants, being stationary organisms, have evolved a sophisticated chemical defense system to ward off a multitude of biological adversaries. Apigenin (B1666066) 7-O-(6-O-malonylglucoside) and its related compounds are key components of this defense strategy.

Against Herbivory (e.g., Insect Deterrence, Oviposition Modulation)

While direct studies on Apigenin 7-O-(6-O-malonylglucoside) are specific, the broader class of apigenin glycosides has been implicated in deterring insect feeding. The production of these flavonoids can make plant tissues less palatable or even toxic to certain herbivores, thereby reducing the extent of damage. Furthermore, some flavonoids are known to influence insect behavior, such as deterring females from laying eggs on the plant, a process known as oviposition modulation. This preemptive defense mechanism is crucial for plant survival, as it prevents the next generation of herbivores from establishing on the plant.

Against Pathogens (e.g., Antimicrobial Agents, Phytoalexin Activity)

Apigenin and its glycosidic forms have demonstrated notable antimicrobial properties. Research has shown that compounds like apigenin-7-O-glucoside can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.comnih.gov A study on pepper plants revealed a positive correlation between the accumulation of apigenin and its glucoside derivatives and resistance against the pathogenic oomycete Phytophthora capsici. researchgate.net These compounds were found to significantly inhibit the vegetative growth of several economically important plant pathogens. researchgate.net This inhibitory action suggests that Apigenin 7-O-(6-O-malonylglucoside) may function as a phytoalexin—a substance produced by plants as a defense response to pathogen attack.

In some instances, flavonoids can also stimulate the germination of fungal spores, an effect that can be either detrimental or part of a more complex interaction. For example, apigenin-7-O-glucoside has been observed to stimulate spore germination in Fusarium solani, a fungus pathogenic on legumes. apsnet.org This highlights the nuanced and often species-specific roles these compounds play in plant-pathogen interactions.

CompoundPathogenObserved Effect
Apigenin-7-O-glucosideStaphylococcus aureusAntibacterial activity. mdpi.com
Apigenin-7-O-glucosideEscherichia coliAntibacterial and anti-biofilm activity. nih.gov
Apigenin and Apigenin-7-O-β-d-glucosidePhytophthora capsiciInhibition of vegetative growth. researchgate.net
Apigenin-7-O-glucosideFusarium solaniStimulation of spore germination. apsnet.org

Allelopathic Interactions with Other Plants

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. Flavonoids, including derivatives of apigenin, are among the chemicals implicated in these interactions. While direct evidence for Apigenin 7-O-(6-O-malonylglucoside) is still emerging, related compounds have been shown to inhibit the germination and growth of competing plant species. This chemical interference can provide a competitive advantage to the plant producing these allelochemicals, allowing it to better secure resources such as water, sunlight, and nutrients.

Response to Abiotic Stresses

Beyond biotic threats, plants are also subjected to a range of non-living environmental stressors. Apigenin 7-O-(6-O-malonylglucoside) and its parent compound, apigenin, play a crucial role in helping plants cope with these challenges.

UV Radiation Protection

Exposure to ultraviolet (UV) radiation, particularly UV-B, can cause significant damage to plant cellular structures and DNA. nih.gov Flavonoids, due to their aromatic ring structures, are excellent absorbers of UV radiation. Studies have demonstrated that the accumulation of apigenin and its derivatives in the epidermal layers of leaves can act as a natural sunscreen, shielding the more sensitive underlying tissues from harmful UV rays. nih.goviomcworld.com Research on maize has shown that the synthesis of apigenin is regulated by UV-B light, and transgenic plants that accumulate apigenin exhibit less UV-B-induced damage. nih.gov This photoprotective role is vital for plant survival in high-light environments.

Stress FactorRole of Apigenin/DerivativesResearch Finding
UV-B RadiationPhotoprotectionAccumulation of apigenin in maize protects against UV-B-induced damage. nih.gov
Oxidative StressAntioxidantApigenin-7-O-glucoside protects against free radical-induced oxidative damage. researchgate.netnih.gov

Influence on Plant Growth and Development

Apigenin 7-O-(6-O-malonylglucoside) is a member of this extensive class of flavonoid compounds. While the general functions of flavonoids as growth regulators are well-established, specific studies detailing the direct influence of Apigenin 7-O-(6-O-malonylglucoside) on plant growth and development pathways are not extensively documented in current scientific literature. Its structural properties as a flavone (B191248) glycoside place it within the group of molecules that plants utilize for internal regulation and developmental signaling.

Role as Signaling Molecules in Symbiotic Relationships (e.g., Nod gene inducers)

The establishment of symbiotic relationships between leguminous plants and nitrogen-fixing soil bacteria (rhizobia) is a highly coordinated process initiated by a molecular dialogue. Flavonoids are crucial plant-derived signal molecules in this interaction. mdpi.com Secreted by the plant roots, specific flavonoids are perceived by compatible rhizobia, leading to the activation of bacterial nodulation (Nod) genes. mdpi.commdpi.com This activation triggers the synthesis and secretion of Nod factors by the bacteria, which in turn are recognized by the host plant to initiate the formation of root nodules, the specialized organs where biological nitrogen fixation occurs. nih.govmdpi.com

The specificity of this interaction is highly dependent on the chemical structure of the flavonoid molecules. For instance, flavones such as luteolin (B72000) are potent inducers of Nod genes in Rhizobium meliloti, the symbiont of alfalfa. researchgate.netnih.gov The concentration and type of flavonoids released by the host can limit or enhance the efficiency of nodulation and subsequent nitrogen fixation. researchgate.netnih.gov Malonylation of flavonoid glycosides is a known metabolic modification in plants, and related compounds like malonylated isoflavones are involved in the symbiotic dialogue in soybeans. nih.gov

While Apigenin 7-O-(6-O-malonylglucoside) possesses the core flavone structure known to be active in symbiotic signaling, its specific role as a Nod gene inducer has not been definitively characterized. Its presence in plants that form symbiotic relationships suggests a potential role, but direct experimental evidence of its activity and specificity in activating rhizobial Nod genes remains an area for further investigation.

Table 1: Examples of Flavonoids and their Role in Nodulation

Flavonoid Plant Source (Example) Rhizobial Partner (Example) Role
Luteolin Alfalfa (Medicago sativa) Sinorhizobium meliloti Inducer of nod genes. researchgate.netnih.gov
Genistein Soybean (Glycine max) Bradyrhizobium japonicum Inducer of nod genes. nih.gov

Conformational Changes and Intracellular Localization (e.g., Vacuolar Pigment Trapping)

Apigenin 7-O-(6-O-malonylglucoside) is known to be localized within the vacuoles of plant cells, such as those in parsley (Petroselinum crispum). The acylation of flavonoid glycosides with a malonyl group is a key modification that facilitates their transport and subsequent accumulation within this organelle. Malonylation increases the water solubility of the compound and is thought to be crucial for its transport from the cytoplasm, where it is synthesized, into the vacuole. researchgate.net

A significant aspect of its vacuolar accumulation is a proposed "trapping" mechanism driven by conformational changes that are sensitive to the surrounding proton concentration (pH). The plant cell vacuole is typically acidic, with a pH around 5.0-5.5. Research using nuclear magnetic resonance (NMR) spectroscopy has shown that the conformation of the malonylated glucose moiety of Apigenin 7-O-(6-O-malonylglucoside) is dependent on pH. As the proton concentration increases (i.e., pH decreases), the sugar portion of the molecule undergoes a distinct conformational modification. This change is not observed in similar non-malonylated flavonoid glycosides.

This pH-induced conformational change is believed to be a key part of an in situ trapping mechanism. Once transported into the acidic environment of the vacuole, the molecule adopts a conformation that hinders its ability to exit back across the vacuolar membrane (the tonoplast), ensuring its effective sequestration and accumulation as a vacuolar pigment. researchgate.net

Table 2: Influence of Environmental Factors on Apigenin 7-O-(6-O-malonylglucoside) Conformation

Factor Observation Implication
Proton Concentration (pH) The conformation of the sugar moiety changes with varying proton levels. This change, induced by the acidic vacuolar environment, is proposed to "trap" the molecule inside the vacuole.
Solvent Composition The chemical shifts of specific protons in the glucose structure are dependent on the solvent used for analysis. Demonstrates the molecule's structural flexibility in response to its chemical environment.

| Malonylation | The conformational changes are specific to the malonylated form of the glycoside. | Highlights the critical role of the malonyl group in the vacuolar trapping mechanism. researchgate.net |

Table 3: List of Mentioned Compounds

Compound Name
Apigenin 7-O-(6-O-malonylglucoside)
Apigenin
Luteolin
Genistein
Daidzein

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Mechanisms and Target Identification

While the broader biological activities of apigenin (B1666066) and its primary glycosides are extensively documented, the specific molecular mechanisms and direct protein targets of Apigenin 7-O-(6-O-malonylglucoside) remain largely unexplored. nih.govmdpi.com Future research should prioritize differentiating the bioactivity of the malonylated form from its non-malonylated precursor, apigenin-7-O-glucoside.

Key research areas include:

Target Deconvolution: Utilizing advanced proteomics and chemical biology approaches, such as affinity chromatography-mass spectrometry and activity-based protein profiling, to identify the direct binding partners of Apigenin 7-O-(6-O-malonylglucoside) within human and plant cells. This will move beyond inferring activity based on the apigenin aglycone to understanding the unique interactions conferred by the malonyl-glucose moiety.

Enzyme Inhibition and Modulation: While apigenin is known to interact with a wide range of proteins, including kinases and enzymes involved in inflammation, studies are needed to determine if the malonyl group enhances or alters this activity. mdpi.comresearchgate.net For instance, the compound has a known inhibitory concentration for hyaluronidase, but its effects on other enzymes are not well-defined. targetmol.com Molecular docking studies could predict binding affinities to various disease-associated proteins, guiding experimental validation. mdpi.comijpbp.com

Receptor Interaction: Apigenin and related flavonoids have been shown to act as allosteric modulators of receptors like the α7-nicotinic acetylcholine receptor. semanticscholar.org Investigating whether Apigenin 7-O-(6-O-malonylglucoside) can modulate this or other receptors is a critical next step to uncover potential neuroprotective or other signaling activities.

Metabolic Fate and Bioactivity of Metabolites: Understanding how the malonyl group is processed in vivo is crucial. Research should focus on whether the compound is absorbed intact or if it is hydrolyzed to apigenin-7-O-glucoside and subsequently to apigenin. The biological activities of these potential metabolites must be profiled to understand the complete pharmacological effect. mdpi.com

Comprehensive Profiling of Metabolites in Various Plant Sources

Apigenin 7-O-(6-O-malonylglucoside) has been identified in a limited number of plant species. A systematic and comprehensive profiling of its occurrence across the plant kingdom is a fundamental prerequisite for its further study and potential utilization.

Future efforts should include:

Broad-Scale Screening: Employing advanced metabolomic techniques to screen a diverse range of plant families, particularly within the Asteraceae (e.g., chamomile, chrysanthemums) and Apiaceae (e.g., parsley, celery) families, where related compounds are abundant. targetmol.comnih.govmdpi.com

Quantitative Analysis: Moving beyond simple identification to the precise quantification of this compound in various plant tissues (leaves, flowers, stems, roots) and at different developmental stages. This will help identify the richest natural sources and understand the dynamics of its biosynthesis and accumulation. phenol-explorer.eu

Isomeric Differentiation: Developing analytical methods capable of distinguishing between different potential isomers, such as those where the malonyl group might be attached to different positions on the glucose molecule, although the 6-O-position is most common. nih.gov

Below is an interactive data table summarizing known and potential plant sources for Apigenin 7-O-(6-O-malonylglucoside) and related compounds.

Plant SpeciesFamilyCompound IdentifiedPlant PartReference
Parsley (Petroselinum crispum)ApiaceaeApigenin 7-O-(6-O-malonylglucoside)Cells nih.gov
Chrysanthemum speciesAsteraceaeApigenin 7-O-(6''-O-malonylglucoside)Flowers targetmol.com
Chamomile (Matricaria chamomilla)AsteraceaeAp-7-(6"-malonyl-Glc)Flowers chemfaces.com
Monarda punctataLamiaceaeApigenin 7-(6''-malonylglucoside)Not Specified nih.gov
Cynara cardunculus (Cardoon)AsteraceaeApigenin 7-(6''-malonylglucoside)Not Specified nih.gov
Celery (Apium graveolens)ApiaceaeApigenin 7-O-(6''-malonyl-apiosyl-glucoside)Leaves phenol-explorer.eufoodb.ca
Lupinus angustifolius (Lupin)FabaceaeMalonylated isoflavone glycosidesLeaves nih.govresearchgate.net
Clitoria ternateaFabaceaeMalonylated flavonoid glycosidesPetals nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The inherent instability of the malonyl ester bond presents a significant challenge for the accurate detection and quantification of Apigenin 7-O-(6-O-malonylglucoside), particularly at trace levels in complex biological matrices. chemfaces.com Future research must focus on developing robust and sensitive analytical methodologies.

Key areas for development include:

Optimized Extraction Protocols: Designing extraction methods that preserve the integrity of the malonyl group, likely involving rapid processing at low temperatures and in non-alkaline pH conditions to prevent hydrolysis. chemfaces.com

High-Sensitivity LC-MS/MS Methods: Developing and validating Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for high-resolution separation and sensitive detection. nih.govresearchgate.net This includes the characterization of specific fragmentation patterns that can unequivocally identify the malonylglucoside moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing high-field NMR to confirm the precise location of the malonyl group on the glucose sugar, as has been previously demonstrated. nih.gov This technique is crucial for the structural confirmation of novel isomers.

Hyphenated Techniques: Exploring the use of other hyphenated techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry, which can serve as a rapid screening tool for the presence of this and other acylated flavonoids in plant extracts. mdpi.com

Investigation of Synergistic Effects with Other Phytochemicals

Plants produce a complex mixture of phytochemicals, and the biological effect of a single compound can be significantly modulated by the presence of others. The study of Apigenin 7-O-(6-O-malonylglucoside) in isolation may not reflect its activity within its natural context.

Future research should explore:

Combinatorial Screening: Designing in vitro and cell-based assays to screen for synergistic, additive, or antagonistic interactions between Apigenin 7-O-(6-O-malonylglucoside) and other co-occurring flavonoids (e.g., luteolin (B72000) glycosides, quercetin glycosides) and phenolic acids (e.g., chlorogenic acid) found in its plant sources. mdpi.comresearchgate.net

Mechanism of Synergy: Investigating the molecular basis of any observed synergistic effects. This could involve one compound enhancing the bioavailability of the other, inhibiting a common metabolic enzyme, or targeting different nodes in the same signaling pathway.

Formulation of Defined Mixtures: Reconstituting defined mixtures of purified compounds based on their natural ratios in plants like chamomile or parsley to test their combined efficacy in models of inflammation or other disease states.

Targeted Biosynthetic Pathway Engineering in Plants or Microorganisms

Harnessing biotechnology to produce Apigenin 7-O-(6-O-malonylglucoside) offers a sustainable and scalable alternative to extraction from plant sources, which can be low in yield. mdpi.com Metabolic engineering provides a promising avenue for its overproduction.

Future research directions include:

Identification and Characterization of Malonyltransferases: Identifying the specific malonyl-CoA:flavonoid-7-O-glucoside malonyltransferase enzyme responsible for the final step in the biosynthesis of this compound. Enzymes from plants known to produce this molecule, such as parsley, are prime candidates. nih.gov

Heterologous Expression in Microbial Hosts: Engineering the complete biosynthetic pathway in microbial chassis like Escherichia coli or Saccharomyces cerevisiae. mdpi.comfrontiersin.org This involves introducing genes for the core flavonoid pathway (leading to apigenin), a glycosyltransferase to produce apigenin-7-O-glucoside, and the specific malonyltransferase. nih.govbohrium.com

Optimization of Precursor Supply: Enhancing the production of the key precursors, malonyl-CoA and UDP-glucose, within the microbial host to drive the pathway towards the final product and increase yields. mdpi.comfrontiersin.org

In Planta Engineering: Overexpressing the specific malonyltransferase in plants that already produce high levels of apigenin-7-O-glucoside to convert a larger proportion of it into the malonylated form.

Deeper Exploration of Ecological Function in Diverse Ecosystems

The role of flavonoids in plant-environment interactions is well-established, but the specific functions of acylated forms like Apigenin 7-O-(6-O-malonylglucoside) are not well understood. researchgate.netnih.gov The malonyl group may confer unique ecological advantages.

Unexplored avenues include:

Intracellular Transport and Sequestration: Investigating the hypothesis that malonylation acts as a signal for transporting flavonoid glycosides into the plant vacuole for stable storage. nih.gov Changes in vacuolar pH could induce conformational changes that "trap" the molecule, a mechanism that requires further validation. nih.gov

Defense Against Herbivores and Pathogens: Testing the effects of the purified compound on the feeding behavior of insect herbivores and its antimicrobial or antifungal activity against plant pathogens. The malonyl group could alter the compound's palatability or toxicity. mdpi.com

Role in Allelopathy and Symbiosis: Examining whether this compound is exuded from roots and, if so, its role in mediating interactions with other plants (allelopathy) or with symbiotic microorganisms like rhizobia and mycorrhizal fungi. Flavonoids are known to be key signaling molecules in these processes. researchgate.netmdpi.com

Response to Abiotic Stress: Profiling the accumulation of Apigenin 7-O-(6-O-malonylglucoside) in response to various abiotic stresses such as high UV radiation, drought, or heavy metal exposure. Its production may be part of the plant's chemical defense and stress adaptation strategy. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Apigenin 7-O-(6-O-malonylglucoside) in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254–330 nm for quantification, as the compound shows strong absorbance in this range. Ensure a purity threshold of ≥97% (HPLC-grade) for analytical consistency . For structural confirmation, employ high-resolution nuclear magnetic resonance (NMR) spectroscopy, focusing on sugar proton resonances (e.g., H-6''A and H-6''B) and coupling constants (e.g., J5'',6''A and J5'',6''B) to distinguish malonylation patterns .

Q. What are the recommended protocols for preparing stable solutions of Apigenin 7-O-(6-O-malonylglucoside) for in vitro and in vivo studies?

  • In vitro : Dissolve in dimethyl sulfoxide (DMSO) at 10–50 mM as a stock solution. For aqueous buffers, combine with PEG300 (30%) and Tween 80 (5%) to enhance solubility and prevent precipitation .
  • In vivo : Use formulations containing 5% DMSO + 40% PEG300 + 5% Tween 80 in saline for intravenous administration, or 0.5% carboxymethyl cellulose (CMC-Na) in water for oral gavage. Centrifuge solutions at 12,000 rpm for 10 minutes to remove particulates .

Q. What natural sources are known to contain Apigenin 7-O-(6-O-malonylglucoside), and how does this affect extraction strategies?

  • Sources : Chrysanthemum (Chrysanthemum morifolium), chamomile (Matricaria chamomilla), and parsley (Petroselinum crispum) are primary sources .
  • Extraction : Use methanol-water (70:30 v/v) with 0.1% formic acid for polarity-based extraction. Follow with solid-phase extraction (SPE) using C18 cartridges to isolate malonylated flavonoids from non-acylated analogs .

Advanced Research Questions

Q. How does the malonylation of Apigenin 7-O-glucoside influence its cellular transport and vacuolar sequestration in plant systems?

  • Mechanism : Malonylation at the glucose 6-OH position enhances hydrophobicity, facilitating interaction with ATP-binding cassette (ABC) transporters or multidrug and toxic compound extrusion (MATE) proteins for vacuolar uptake. This modification prevents cytoplasmic degradation and stabilizes the compound in acidic vacuolar environments (pH 5.0–6.0) .
  • Experimental Design : Use radiolabeled malonyl-CoA in enzyme assays with parsley cell extracts to track malonylation efficiency. Compare transport rates of malonylated vs. non-malonylated analogs using vesicle uptake assays .

Q. What experimental approaches are used to study pH-dependent conformational changes in Apigenin 7-O-(6-O-malonylglucoside?

  • NMR Analysis : Monitor chemical shifts of H-6''A and H-6''B protons in deuterated solvents (e.g., D2O or CD3OD) across pH 3.0–7.0. Acidic conditions induce a chair-to-boat transition in the glucose moiety, altering coupling constants and rotational freedom .
  • Computational Modeling : Apply density functional theory (DFT) to predict energy-minimized conformers under varying protonation states of the malonyl group .

Q. What enzymatic mechanisms are involved in the biosynthesis and modification of Apigenin 7-O-(6-O-malonylglucoside)?

  • Key Enzymes :

  • Glucosylation : UDP-glucosyltransferase (UGT) catalyzes apigenin 7-O-glucosylation.
  • Malonylation : Malonyl-CoA-dependent malonyltransferase (EC 2.3.1.1) from parsley selectively transfers malonyl groups to the glucose 6-OH position .
    • Heterologous Production : Express parsley malonyltransferase in E. coli or yeast systems with apigenin 7-O-glucoside and malonyl-CoA substrates. Optimize reaction conditions (pH 6.5, 30°C) for maximum yield .

Q. How can researchers address discrepancies in reported bioactivity data for Apigenin 7-O-(6-O-malonylglucoside) across different experimental models?

  • Critical Factors :

  • Solvent Effects : Conformational changes in DMSO vs. aqueous buffers alter ligand-receptor binding kinetics. Standardize solvent systems (e.g., ≤0.1% DMSO in cell assays) .
  • Metabolic Stability : In vivo studies must account for esterase-mediated demalonylation in plasma, which reduces bioavailability. Use LC-MS/MS to quantify intact vs. degraded metabolites .
    • Validation : Cross-validate bioactivity using orthogonal assays (e.g., MAO inhibition in neuronal lysates vs. whole-cell models) .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on MAO inhibition potency (IC50 = 1.87–2.34 µM for MAO-B).
    • Resolution : Test compound purity (HPLC ≥97%), exclude co-eluting impurities (e.g., apigenin aglycone). Use recombinant MAO isoforms to isolate enzyme-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.